n-[(Benzyloxy)carbonyl]-s-methylcysteine
Description
Properties
CAS No. |
61587-02-8 |
|---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-methylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-18-8-10(11(14)15)13-12(16)17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
MYGYBSRIYHZGGL-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for N Benzyloxy Carbonyl S Methylcysteine
Classical and Modern Approaches to N-Benzyloxycarbonylation of Cysteine Derivatives
The introduction of the benzyloxycarbonyl (Cbz or Z) group to the nitrogen atom of cysteine and its derivatives is a fundamental step in peptide synthesis and the preparation of complex molecules. This protecting group is valued for its stability under a range of conditions and its facile removal by catalytic hydrogenation.
Utilization of Benzyloxycarbonylating Reagents
The most common reagent for N-benzyloxycarbonylation is benzyl (B1604629) chloroformate (Cbz-Cl) . This method, often performed under Schotten-Baumann conditions, involves the reaction of the amino acid with Cbz-Cl in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Common bases include sodium carbonate or sodium bicarbonate in an aqueous medium. unive.it The reaction is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions. unive.it
Another effective reagent is N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) . sigmaaldrich.com This reagent is known for its high reactivity and selectivity towards amino groups, often leading to cleaner reactions and simpler purification procedures compared to benzyl chloroformate. sigmaaldrich.com The reaction with Cbz-OSu is typically performed in organic solvents like acetonitrile (B52724) or in aqueous mixtures.
Reaction Conditions and Solvent Effects in N-Protection
The conditions for N-benzyloxycarbonylation must be carefully controlled to maximize yield and prevent side reactions, most notably racemization of the chiral center. The choice of solvent plays a crucial role in this regard.
Solvent Effects: Polar solvents can sometimes favor racemization. nih.govcdnsciencepub.com For instance, in peptide synthesis, solvents like acetonitrile and tetrahydrofuran (B95107) (THF) are often preferred over more polar solvents like dimethylformamide (DMF) to minimize this side reaction. unive.itnih.gov Water, when used as a solvent or co-solvent, can in some cases suppress both racemization and decomposition of amino acids under both alkaline and acidic conditions. rsc.org The use of aqueous systems, such as a biphasic mixture of water and a non-polar organic solvent, is common for reactions with benzyl chloroformate.
Base and pH Control: The presence of a base is essential for scavenging the acid produced. However, the basicity must be carefully controlled, as strong bases can promote racemization. The use of weaker bases like sodium bicarbonate is often preferred. Maintaining the pH in the appropriate range is critical for achieving high chemoselectivity, ensuring that the amino group is sufficiently nucleophilic to react while minimizing unwanted reactions at other functional sites.
Temperature: Low temperatures are generally employed to control the exothermicity of the reaction and to suppress side reactions, including racemization and degradation of the reagent.
Below is an interactive data table summarizing the reaction conditions for N-benzyloxycarbonylation.
| Reagent | Typical Base | Solvent System | Temperature | Key Considerations |
| Benzyl Chloroformate (Cbz-Cl) | Sodium Carbonate, Sodium Bicarbonate | Water, Water/Organic Biphasic | 0 °C to room temp. | Cost-effective; requires careful pH control. |
| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Mild bases (e.g., DIPEA) or no base | Acetonitrile, Dioxane, Water mixtures | Room temperature | Milder conditions; often cleaner reactions. sigmaaldrich.com |
Stereoselective Synthesis of S-Methylcysteine Derivatives
Maintaining and controlling the stereochemistry at the α-carbon is paramount in the synthesis of amino acid derivatives. This section explores the methods for achieving stereoselective synthesis of S-methylcysteine derivatives.
Enantioselective Pathways for the S-Methyl Group Incorporation
One of the primary strategies for ensuring the correct stereochemistry is to start with an enantiomerically pure precursor. For the synthesis of β-methylcysteine derivatives, for example, D-threonine has been utilized as a chiral starting material. The synthesis proceeds through a stereochemically defined aziridine (B145994) intermediate, which then undergoes nucleophilic ring-opening with a thiol. This approach allows for high regio- and stereoselectivity. cdnsciencepub.com
For the direct S-methylation of cysteine, the reaction typically involves the treatment of a cysteine derivative with a methylating agent. To achieve enantioselectivity in this step if starting from a racemic or achiral precursor, chiral catalysts or auxiliaries would be required. However, a more common and straightforward approach is to use an enantiomerically pure cysteine derivative as the starting material, thereby ensuring the stereochemical outcome of the S-methylation.
Control of Stereochemical Integrity During Synthesis
The α-proton of an amino acid is susceptible to abstraction under basic conditions, leading to racemization. This is a significant concern during both the N-protection and any subsequent modification steps.
During N-Protection: As discussed in section 2.1.2, careful control of reaction conditions such as temperature, base strength, and solvent polarity is crucial to prevent racemization during the introduction of the Cbz group. cdnsciencepub.com
During S-Alkylation: The S-alkylation of cysteine derivatives is generally less prone to racemization at the α-carbon compared to reactions involving activation of the carboxyl group for peptide coupling. However, the use of strong bases should still be avoided.
During Peptide Coupling: When N-[(Benzyloxy)carbonyl]-S-methylcysteine is used in peptide synthesis, the activation of its carboxyl group for amide bond formation poses a high risk of racemization. The formation of an intermediate oxazolone (B7731731) can lead to the loss of stereochemical integrity. To mitigate this, coupling reagents that minimize racemization, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are employed. bachem.com The choice of solvent is also critical, with less polar solvents generally being preferred. bachem.com
Chemo- and Regioselective Preparations
The synthesis of this compound requires careful consideration of chemo- and regioselectivity due to the presence of three functional groups: the amino group, the carboxylic acid, and the thioether.
The primary challenge is the selective N-acylation in the presence of the nucleophilic sulfur atom. While the thioether in S-methylcysteine is significantly less nucleophilic than the thiol in cysteine, chemoselectivity is still a key consideration. The higher nucleophilicity of the amino group compared to the thioether generally allows for selective N-protection under controlled conditions.
The reaction of S-methyl-L-cysteine with a benzyloxycarbonylating agent under basic conditions will primarily result in the formation of the N-protected product. The carboxyl group, being deprotonated and thus negatively charged under these conditions, is not reactive towards the electrophilic reagent. The thioether is also a weak nucleophile and does not compete significantly with the amino group for the acylating agent.
To achieve regioselectivity, the reaction is typically carried out under conditions that favor the reaction at the most nucleophilic site, which is the amino group. By controlling the stoichiometry of the reagents and the reaction parameters, the desired N-acylated product can be obtained in high yield without significant side reactions at the thioether or the carboxylic acid.
Strategies for Selective Functional Group Transformations
The synthesis of this compound necessitates a carefully orchestrated sequence of reactions to ensure the selective modification of the amino and thiol functionalities of the cysteine backbone. The primary challenge lies in achieving S-methylation without affecting the N-protected amine or the carboxylic acid group, and vice versa.
A common synthetic route commences with the protection of the amino group of L-cysteine. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. The protection is typically achieved by reacting L-cysteine with benzyl chloroformate in an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide, at low temperatures to control the reactivity of the acid chloride.
Following the N-protection, the selective methylation of the thiol group is performed. A variety of methylating agents can be employed, with methyl iodide being a common choice. The reaction is generally carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion, facilitating the S-alkylation. The choice of solvent and base is critical to optimize the reaction rate and minimize side reactions. For instance, polar aprotic solvents like dimethylformamide (DMF) are often used.
An alternative approach involves starting with S-methyl-L-cysteine and then introducing the benzyloxycarbonyl group onto the amino function. This can be advantageous as it circumvents the need for selective S-alkylation in the presence of the N-Cbz group. The reaction conditions for the N-protection would be similar to those described above, employing benzyl chloroformate in a basic medium.
The table below summarizes typical reagents and conditions for the key functional group transformations in the synthesis of n-[(benzyloxycarbonyl)-S-methylcysteine.
| Transformation | Reagent | Base | Solvent | Typical Conditions |
| N-protection | Benzyl chloroformate | Sodium bicarbonate | Water/Dioxane | 0-5 °C |
| S-methylation | Methyl iodide | Sodium hydroxide | Ethanol (B145695)/Water | Room Temperature |
It is crucial to control the stoichiometry of the reagents and the reaction parameters to ensure high selectivity and yield. For example, excess base or prolonged reaction times during S-methylation could potentially lead to racemization or other side reactions.
Purification Strategies and Yield Optimization
The purification of n-[(benzyloxycarbonyl)-S-methylcysteine is a critical step to ensure its suitability for subsequent applications, particularly in peptide synthesis where high purity is paramount. The purification strategy is largely dictated by the physical and chemical properties of the compound and the nature of the impurities present after the synthesis.
A standard purification protocol involves an initial work-up procedure to remove the bulk of the reagents and byproducts. This typically includes extraction with an organic solvent, such as ethyl acetate, from an acidified aqueous solution. The organic layer is then washed with brine to remove any remaining water-soluble impurities and dried over an anhydrous salt like sodium sulfate.
For further purification, recrystallization is a commonly employed technique. nih.gov The choice of solvent system for recrystallization is crucial and is often determined empirically. A good solvent system will dissolve the compound at an elevated temperature but will result in the precipitation of pure crystals upon cooling, while the impurities remain in the solution. Common solvent systems for similar N-protected amino acids include ethyl acetate/hexane (B92381) and dichloromethane/hexane.
Chromatographic techniques are also widely used for the purification of n-[(benzyloxycarbonyl)-S-methylcysteine, especially when high purity is required or when recrystallization is not effective. Flash column chromatography using silica (B1680970) gel is a standard method. The choice of the eluent system is critical for achieving good separation. A gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often used to elute the product from the column. nih.gov
High-performance liquid chromatography (HPLC), particularly preparative HPLC, can be employed for final polishing to achieve very high purity, although this is more common for smaller scale preparations due to the cost and complexity of the technique. nih.gov
Yield optimization is an iterative process that involves the systematic variation of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and the choice of catalyst and solvent. The table below illustrates how different purification strategies can impact the final yield and purity of the product.
| Purification Method | Typical Solvents/Eluents | Advantages | Disadvantages |
| Recrystallization | Ethyl acetate/Hexane | Cost-effective, scalable | May not remove all impurities |
| Flash Chromatography | Hexane/Ethyl Acetate Gradient | High purity, versatile | Can be time-consuming, solvent-intensive |
| Preparative HPLC | Acetonitrile/Water with TFA | Very high purity | Expensive, not easily scalable |
Scale-Up Considerations and Process Chemistry Investigations
The transition from a laboratory-scale synthesis of n-[(benzyloxycarbonyl)-S-methylcysteine to a large-scale industrial production presents a unique set of challenges that need to be addressed through careful process chemistry investigations. capes.gov.brgoogle.com The primary goals of scale-up are to ensure the process is safe, cost-effective, environmentally friendly, and consistently produces the product with the required quality.
One of the main considerations in scaling up the synthesis is the management of reaction exotherms. Both the N-protection with benzyl chloroformate and the S-methylation with methyl iodide can be exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction, posing a significant safety hazard. Therefore, the choice of reactor design with efficient heat exchange capabilities is crucial. A jacketed reactor with controlled cooling is typically used.
The choice of reagents and solvents also needs to be re-evaluated for large-scale production. While some reagents may be suitable for laboratory use, they may be too expensive, hazardous, or difficult to handle on an industrial scale. For example, while methyl iodide is an effective methylating agent, its volatility and toxicity may necessitate the use of alternative, less hazardous reagents or the implementation of stringent containment measures.
Process optimization is key to improving the economic viability of the large-scale synthesis. This includes optimizing the reaction conditions to maximize the yield and minimize the formation of byproducts. Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically investigate the effect of multiple variables on the reaction outcome and identify the optimal process parameters.
The work-up and purification procedures also need to be adapted for large-scale production. Extractions with large volumes of organic solvents can be cumbersome and may lead to the formation of emulsions. The use of continuous extraction techniques or alternative separation methods may be necessary. Recrystallization is often the preferred method for purification on a large scale due to its cost-effectiveness. The optimization of crystallization conditions, including solvent selection, cooling profile, and seeding, is critical for obtaining the desired crystal form and purity.
The table below highlights some of the key considerations and potential solutions for the scale-up of n-[(benzyloxycarbonyl)-S-methylcysteine synthesis.
| Consideration | Laboratory Scale | Large Scale | Potential Solutions for Scale-Up |
| Heat Management | Simple cooling bath | Significant exotherm | Jacketed reactor with controlled cooling |
| Reagent Handling | Small quantities, fume hood | Large quantities, potential hazards | Use of less hazardous reagents, closed systems |
| Solvent Usage | Relatively small volumes | Large volumes, cost and environmental impact | Solvent recycling, use of greener solvents |
| Purification | Chromatography, recrystallization | Recrystallization, filtration | Optimization of crystallization conditions |
| Process Control | Manual monitoring | Automated process control | Use of PAT (Process Analytical Technology) |
Chemical Reactivity and Transformation Mechanisms of N Benzyloxy Carbonyl S Methylcysteine
Reactions Involving the S-Methyl Side Chain of Cysteine
The S-methyl group of the cysteine side chain in N-Cbz-S-methylcysteine is relatively stable but can participate in specific chemical transformations, notably oxidation and reactions that can lead to the formation of lanthionine-type structures. mdpi.comacs.orgresearchgate.net
The thioether of the S-methylcysteine side chain can be selectively oxidized to a sulfoxide (B87167). organic-chemistry.org This transformation is significant as S-methylcysteine sulfoxide (methiin) is a naturally occurring compound found in vegetables of the Allium and Brassica genera, contributing to their characteristic flavors. wikipedia.orgnih.gov
The oxidation can be achieved using a variety of oxidizing agents. organic-chemistry.org Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst like scandium triflate (Sc(OTf)₃) to ensure mono-oxidation and prevent over-oxidation to the sulfone. organic-chemistry.org Other methods utilize reagents such as periodic acid (H₅IO₆) catalyzed by ferric chloride (FeCl₃) or ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica (B1680970) gel with sodium bromate (B103136) as the primary oxidant. organic-chemistry.org These methods are generally mild and can be performed selectively in the presence of other sensitive functional groups. organic-chemistry.org The resulting S-methylcysteine sulfoxide introduces a new stereocenter at the sulfur atom. wikipedia.org
| Oxidizing Agent/System | Key Characteristics |
|---|---|
| Hydrogen Peroxide (H₂O₂) / Scandium Triflate (Sc(OTf)₃) | Catalytic system that mediates mono-oxidation. organic-chemistry.org |
| Periodic Acid (H₅IO₆) / Ferric Chloride (FeCl₃) | Fast and efficient procedure, often completed in minutes. organic-chemistry.org |
| Ceric Ammonium Nitrate (CAN) / Sodium Bromate (NaBrO₃) | Heterogeneous system that simplifies work-up. organic-chemistry.org |
Lanthionine (B1674491) is a non-proteogenic amino acid characterized by a thioether linkage connecting two alanine-like residues. mdpi.com While not a direct reaction of the S-methyl group itself, derivatives of S-methylcysteine can be conceptually related to synthetic strategies for lanthionine. The formation of lanthionine in biological systems can occur through the action of the enzyme cystathionine-β-synthase, which can react two cysteine molecules to form lanthionine and H₂S. mdpi.com
In synthetic chemistry, lanthionine derivatives are often prepared from serine or cysteine precursors. acs.org For example, a serine derivative can be converted into a β-lactone, which is then opened by a thiol, such as a protected cysteine derivative, to form the characteristic thioether bond of lanthionine. acs.org Although the S-methyl group is not a good leaving group for a direct SN2 displacement to form a lanthionine bridge, understanding these transformations is relevant in the broader context of cysteine side-chain chemistry.
Carboxyl Group Derivatization and Activation for Peptide Coupling
For N-Cbz-S-methylcysteine to be incorporated into a peptide chain, its carboxyl group must be "activated" to make it susceptible to nucleophilic attack by the amino group of another amino acid. gcwgandhinagar.combachem.com This activation is a fundamental step in peptide bond formation. bachem.comschoolbag.info
The process involves converting the carboxylic acid's hydroxyl group into a better leaving group. gcwgandhinagar.com There are several established methods for this activation:
Acid Chlorides: The carboxyl group can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method, while effective, can be too harsh for some applications and may lead to side reactions. gcwgandhinagar.com
Active Esters: A widely used strategy is the formation of active esters, such as p-nitrophenyl esters or N-hydroxysuccinimide (NHS) esters. gcwgandhinagar.compeptide.com These esters are stable enough to be isolated but reactive enough to undergo aminolysis to form the peptide bond. They are typically formed by reacting the N-protected amino acid with the corresponding alcohol (e.g., p-nitrophenol) in the presence of a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC). gcwgandhinagar.com
Carbodiimide Reagents: Carbodiimides, such as DCC, diisopropylcarbodiimide (DIC), and the water-soluble ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC), are the most common coupling reagents in peptide synthesis. peptide.comwpmucdn.com They react with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine or, more commonly, with an additive to form a less-reactive but more stable active ester, which then acylates the amine. bachem.compeptide.com
To minimize the risk of racemization at the α-carbon during activation, especially during the coupling of peptide fragments, additives are almost always used with carbodiimides. peptide.compeptide.com Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, which react with the O-acylisourea intermediate to form OBt esters that couple with amines with little racemization. peptide.com
| Reagent Class | Examples | Function | Notes |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate. peptide.com | Often used with additives to suppress racemization. peptide.com |
| Additives (Auxiliary Nucleophiles) | HOBt, HOAt | Reacts with the activated intermediate to form a more stable active ester, reducing side reactions and racemization. schoolbag.infopeptide.com | Essential for minimizing epimerization. peptide.com |
| Phosphonium Reagents | PyBOP, BOP | Forms active esters in situ. | Highly effective coupling reagents. bachem.com |
| Uronium Reagents | HBTU, TBTU, HATU | Forms active esters in situ. wpmucdn.com | Can cause guanidinylation of the N-terminus if used in excess. peptide.com |
Mechanistic Investigations of Key Transformations
The reactivity of N-[(Benzyloxy)carbonyl]-S-methylcysteine is largely dictated by the interplay of its functional groups: the benzyloxycarbonyl (Cbz or Z) protecting group, the carboxylic acid, and the S-methylated thiol side chain. Key transformations often occur under conditions required for peptide bond formation, where the activation of the carboxyl group can lead to a loss of stereochemical purity at the α-carbon.
Racemization Studies and Stereochemical Control
A primary concern during the chemical manipulation of this compound, especially in peptide synthesis, is the propensity for racemization. Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can compromise the biological activity of the final peptide.
Studies on analogous N-benzyloxycarbonyl-S-benzylcysteine derivatives have suggested that racemization can proceed through a β-elimination–readdition mechanism . ajol.info This pathway involves the abstraction of the acidic α-proton by a base, followed by the elimination of the S-methylthio group to form a dehydroalanine (B155165) intermediate. Subsequent re-addition of methanethiol (B179389) to the achiral dehydroalanine can occur from either face, leading to a racemic mixture of the starting material.
The control of stereochemistry is therefore paramount. Research into peptide coupling reactions has identified several factors that influence the degree of racemization for N-protected cysteine derivatives. nih.gov These include:
The nature of the coupling reagent: The choice of reagent used to activate the carboxylic acid for amide bond formation can significantly impact stereochemical integrity.
The type of base employed: Strong bases are more likely to promote the abstraction of the α-proton, thereby initiating the racemization process. The use of sterically hindered or weaker bases is often preferred to minimize this side reaction.
Solvent polarity: The solvent system can influence the stability of intermediates and transition states involved in the racemization pathway.
Reaction temperature and time: Higher temperatures and longer reaction times can increase the extent of racemization.
To mitigate racemization, various strategies have been developed. These often involve the careful selection of coupling reagents and reaction conditions that favor the desired peptide bond formation over the competing racemization pathway. For instance, the use of certain additives in coupling reactions can help to suppress the formation of racemization-prone intermediates.
| Parameter | Condition Favoring Stereochemical Purity | Condition Promoting Racemization |
| Base | Weaker, sterically hindered bases | Strong, non-hindered bases |
| Coupling Reagent | Reagents that minimize activation time | Reagents leading to long-lived activated species |
| Temperature | Lower temperatures | Elevated temperatures |
| Pre-activation | Avoided or minimized | Prolonged pre-activation times |
Insights from Computational Mechanistic Studies
While experimental studies provide valuable data on the outcomes of chemical reactions, computational mechanistic studies offer a deeper, molecular-level understanding of the transformation pathways. Using methods such as Density Functional Theory (DFT), researchers can model reaction intermediates, transition states, and energy profiles for various potential mechanisms.
Although specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, insights can be drawn from theoretical investigations of related systems, such as those involving dehydroalanine formation from cysteine derivatives. ox.ac.uknih.gov
Computational studies on similar molecules could elucidate key aspects of the racemization mechanism:
Proton Acidity: DFT calculations can predict the pKa of the α-proton, providing a quantitative measure of its susceptibility to abstraction by a base. This would allow for a more informed choice of base to minimize racemization.
Energy Barriers: By calculating the activation energies for both the desired peptide coupling reaction and the competing β-elimination pathway, computational models can predict which pathway is kinetically favored under different conditions.
Intermediate Stability: The relative energies of potential intermediates, such as the enolate formed after proton abstraction or the dehydroalanine species, can be calculated to understand their transient lifetimes and reactivity.
Solvent Effects: Computational models can incorporate solvent effects to provide a more accurate picture of how the reaction environment influences the mechanism and energetics of the transformation.
Such computational insights would be invaluable for the rational design of synthetic strategies that preserve the stereochemical integrity of this compound and other sensitive amino acid derivatives during complex chemical syntheses.
Applications in Peptide and Peptidomimetic Synthesis
Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains on a solid support. nih.gov N-[(Benzyloxy)carbonyl]-S-methylcysteine can be effectively utilized within this framework, primarily for the introduction of an S-methylcysteine residue at the N-terminus of a peptide sequence.
The incorporation of this compound into a growing peptide chain is typically achieved in the final coupling step. After the sequential addition of other amino acids using standard Fmoc or Boc strategies, the N-terminal protecting group of the penultimate amino acid is removed. Subsequently, this compound is coupled to the free N-terminus of the resin-bound peptide. nih.gov This approach allows for the synthesis of peptides with a permanent Cbz group at the N-terminus, which can be desirable for certain biological assays or as a stable protecting group during subsequent modifications.
Alternatively, after the completion of the peptide chain elongation using a standard Fmoc-SPPS protocol, the final N-terminal Fmoc group can be removed, and the free amine can be protected with a Cbz group on-resin using benzyl (B1604629) chloroformate (Cbz-Cl). nih.gov
The utility of this compound extends to both of the major SPPS strategies: Fmoc/tBu and Boc/Bzl.
Fmoc Strategy : The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile and is removed at each step of the synthesis using a mild base, typically piperidine. nih.gov The Cbz group is stable to these basic conditions, making this compound fully compatible with the Fmoc/tBu strategy for N-terminal capping. nih.govrsc.org This orthogonality is a key advantage, allowing for the selective removal of the Fmoc group without affecting the N-terminal Cbz protection. nih.gov
Boc Strategy : The Boc (tert-butyloxycarbonyl) protecting group is acid-labile and is removed with moderate acids like trifluoroacetic acid (TFA). nih.gov The Cbz group is generally stable to these conditions but can be cleaved with stronger acids like hydrogen fluoride (B91410) (HF) or through hydrogenolysis. thieme-connect.comnih.gov This "quasi-orthogonality" allows for the use of this compound in Boc-SPPS, where the Cbz group can serve as a more permanent protecting group for the N-terminus or for the side chain of other amino acids like lysine, while the Boc group is used for temporary Nα-protection during chain elongation. thieme-connect.comnih.gov
| SPPS Strategy | Nα-Protecting Group | Deprotection Condition | Compatibility with Cbz Group |
| Fmoc/tBu | Fmoc | Base (e.g., Piperidine) | High (Orthogonal) |
| Boc/Bzl | Boc | Moderate Acid (e.g., TFA) | Moderate (Quasi-orthogonal) |
Utilization in Solution-Phase Peptide Synthesis
While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale production and for the synthesis of complex or modified peptides. scispace.comlsu.edu this compound is well-suited for solution-phase synthesis. The Cbz group provides robust protection of the N-terminus during coupling reactions, which are typically carried out using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU to form the peptide bond. lsu.edunih.gov The progress of the reaction can be monitored by standard analytical techniques, and the resulting protected peptide can be purified by crystallization or chromatography. scispace.com The S-methyl group is generally stable under these coupling conditions.
Strategies for Incorporation into Complex Peptide Architectures
The synthesis of complex peptide architectures, such as cyclic peptides, often requires strategic use of orthogonal protecting groups to achieve selective bond formation. This compound can be a component in the linear precursors of cyclic peptides. For instance, a linear peptide can be synthesized with an N-terminal Cbz group and subsequently cyclized through side-chain to side-chain or head-to-tail strategies. The most common method for peptide cyclization involves the formation of a disulfide bridge between two cysteine residues. peptide.com While S-methylcysteine cannot form disulfide bonds, other cyclization methods, such as lactamization between the side chains of acidic and basic amino acids, can be employed. peptide.com
Synthesis of Modified Peptides and Ligation Techniques
The modification of peptides is a crucial strategy for enhancing their therapeutic properties. This compound can be a precursor in the synthesis of certain modified peptides.
N-methylation of the peptide backbone is a common modification that can improve metabolic stability and membrane permeability. nih.govnih.gov While direct N-methylation of a Cbz-protected amine is not a standard procedure, the synthesis of N-methylated S-methylcysteine can be achieved through other routes. For example, a viable synthesis of Fmoc-N-Me-Cys(StBu)-OH has been developed, which can then be incorporated into peptides using standard Fmoc-SPPS. researchgate.net This method involves the formation of an oxazolidinone precursor from Fmoc-Cys(StBu)-OH, followed by reductive ring-opening to yield the N-methylated amino acid. researchgate.net This demonstrates a pathway to introduce N-methylated cysteine residues into peptides, a modification that can be combined with other features, potentially including an N-terminal Cbz group on a different residue.
Chemoselective Ligation Strategies
This compound and its derivatives are instrumental in sophisticated chemoselective ligation strategies, which involve the joining of two unprotected peptide fragments in a specific and controlled manner. These methods are foundational to the chemical synthesis of large peptides and proteins.
One of the most powerful strategies leveraging this compound is a variation of Native Chemical Ligation (NCL). In this context, an N-methylcysteine residue, introduced into a peptide sequence using a protected building block like Cbz-S-methylcysteine, can act as a latent thioester. nih.gov This approach allows for the synthesis of a full peptide backbone, after which the N-methylcysteine unit is activated to facilitate a key chemical transformation. The process relies on an intramolecular N→S acyl transfer, where the peptide bond preceding the N-methylcysteine rearranges to form a thioester. nih.gov This thioester is then a reactive handle for ligation with another peptide fragment that has an N-terminal cysteine, culminating in the formation of a native peptide bond at the ligation site. nih.govnih.gov
This strategy cleverly circumvents the challenges associated with the direct synthesis and handling of peptide thioesters, which can be unstable. nih.gov By using a protected N-methylcysteine building block, the reactive thioester functionality is generated in situ only when needed.
Table 1: Key Steps in N-Methylcysteine-Mediated Ligation
| Step | Description | Key Transformation |
|---|---|---|
| 1. Peptide Synthesis | A peptide fragment is synthesized using standard solid-phase peptide synthesis (SPPS) incorporating a protected N-methylcysteine residue (e.g., from Cbz-S-methylcysteine). | Standard amide bond formation. |
| 2. Activation & Acyl Transfer | Post-synthesis, specific chemical triggers induce an intramolecular N→S acyl transfer at the N-methylcysteine site. | The N-acyl group migrates to the sulfur atom of a nearby thiol, converting a stable amide bond into a reactive thioester. |
| 3. Ligation | The newly formed peptide thioester reacts with a second peptide fragment containing an N-terminal cysteine. | A transthioesterification reaction is followed by an irreversible S→N acyl transfer to form a native peptide bond. nih.gov |
| 4. Final Product | A single, larger peptide is formed from the two smaller fragments. | Formation of a stable amide linkage at the ligation junction. |
This methodology expands the toolbox of chemical protein synthesis, enabling the construction of complex molecules, including those with post-translational modifications, that are difficult to produce through biological expression systems alone. nih.gov
Contributions to Peptidomimetic Design and Synthesis
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced properties, such as improved stability against enzymatic degradation, better bioavailability, and controlled conformation. qub.ac.uknih.gov The incorporation of N-methylated amino acids is a cornerstone of peptidomimetic design, and this compound provides a direct route to introduce the N-methylcysteine residue into a synthetic peptide sequence.
The N-methylation of a peptide backbone has profound effects on its properties. The presence of the methyl group on the amide nitrogen atom eliminates the hydrogen bond donor capability of that position and introduces steric hindrance. These changes can:
Increase Proteolytic Resistance: The N-methylated peptide bond is often resistant to cleavage by proteases, significantly extending the half-life of the peptide in vivo. nih.gov
Influence Conformation: The steric bulk of the methyl group restricts the rotational freedom around the peptide bond, locking the peptide into specific conformations. This can be used to stabilize desired secondary structures, such as β-turns or helices, which may be crucial for biological activity.
Modulate Receptor Binding: By pre-organizing the peptide into a bioactive conformation, N-methylation can enhance binding affinity and selectivity for its biological target.
The synthesis of peptides containing N-methylated amino acids, particularly N-methylcysteine, can be challenging due to issues like low yields and potential side reactions during synthesis. nih.gov Therefore, the availability of well-defined building blocks like this compound is critical. It allows for the precise and efficient incorporation of this key peptidomimetic element using established protocols for peptide synthesis. nih.gov
| Solubility | Variable | Can be altered, sometimes leading to improved solubility in less polar solvents. | Disruption of the hydrogen-bonding network can change solvation properties. |
Advanced Research Applications in Chemical Biology and Material Science
Design and Synthesis of Biochemical Probes
While direct applications of N-[(Benzyloxy)carbonyl]-S-methylcysteine as a biochemical probe are not extensively documented, its utility lies in its potential as a precursor to generate reactive species for probe development. A key transformation is its conversion to a dehydroalanine (B155165) (Dha) residue within a peptide sequence. This is typically achieved through oxidation of the sulfide to a sulfoxide (B87167), followed by a base-mediated or thermal elimination. Dehydroalanine is a Michael acceptor and can react with various nucleophiles, making it a valuable tool for creating covalent linkages with biological targets. This strategy allows for the site-specific installation of reporter groups, such as fluorophores or biotin, thus enabling the study of protein localization, interactions, and dynamics.
Precursor for Bioactive Molecule Scaffolds
The chemical scaffold of this compound is particularly amenable to the synthesis of complex and biologically active molecules. Its ability to be incorporated into peptide chains using standard synthesis protocols, combined with the reactivity of the S-methylcysteine side chain, makes it a valuable starting material for generating diverse molecular architectures.
One of the most significant applications of N-[(Benzyloxy)carbonyl)-S-methylcysteine is as a precursor in the synthesis of lanthionine-containing peptides, known as lantibiotics. Lanthionine (B1674491) is a thioether-bridged amino acid that creates cyclic structures within peptides, imparting conformational rigidity and often enhancing biological activity and stability. The synthesis of these structures can be achieved by incorporating both N-Cbz-S-methylcysteine and a serine residue into a peptide. The S-methylcysteine residue can be converted to dehydroalanine in situ, which then undergoes a Michael addition with the thiol of a cysteine residue (generated from another precursor), or a related strategy can be employed to form the thioether linkage. This methodology has been instrumental in the total synthesis of various lantibiotics, which exhibit potent antimicrobial properties.
| Precursor Peptide Segment | Reaction | Resulting Structure | Biological Relevance |
| ...-Ser-...-Cys(SMe)-... | Oxidation & Elimination, Michael Addition | ...-Ala-S-Ala-... (Lanthionine bridge) | Antimicrobial peptides (Lantibiotics) |
Role in the Synthesis of Bioconjugates
The synthesis of bioconjugates, which involves the covalent attachment of molecules to biomolecules like proteins, is a cornerstone of chemical biology. While the S-methyl group of this compound is relatively inert, its modification can lead to reactive handles suitable for bioconjugation.
A potential strategy for utilizing N-[(Benzyloxy)carbonyl)-S-methylcysteine in protein modification involves the oxidation of the sulfide to a sulfoxide. This transformation alters the electronic properties of the side chain, making it more susceptible to further chemical reactions. For instance, S-protected cysteine sulfoxides can act as electrophiles under acidic conditions, enabling reactions such as S-arylation. nii.ac.jp This "umpolung" of the typical nucleophilic character of a cysteine residue opens up possibilities for novel cross-linking and labeling strategies within peptides and proteins. nii.ac.jp While not a direct use of the title compound, it highlights a pathway for its derivatization into a tool for bioconjugation.
Applications in Supramolecular Chemistry and Self-Assembly
The self-assembly of small molecules and peptides into well-defined nanostructures is a rapidly growing field with applications in drug delivery, tissue engineering, and materials science. The structure of this compound, with its potential for hydrogen bonding, aromatic interactions from the Cbz group, and the hydrophobic S-methyl group, suggests its utility in designing self-assembling systems. While specific studies focusing solely on the self-assembly of this compound are limited, research on related peptide conjugates demonstrates the importance of such building blocks. For example, self-assembling peptides incorporating cysteine derivatives have been used to create nanostructures for the controlled release of therapeutic agents. rsc.org The principles governing the self-assembly of these related molecules can be applied to the design of new materials based on this compound.
Integration into Advanced Polymer and Material Architectures
The incorporation of amino acids into synthetic polymers can impart unique properties, such as biocompatibility, biodegradability, and specific recognition capabilities. This compound can be envisioned as a monomer or a functional group for the modification of polymers. General strategies for creating polymers with amino acid side chains include the ring-opening polymerization of N-carboxyanhydrides (NCAs) derived from the amino acid. mdpi.com In principle, an NCA of S-methylcysteine could be synthesized and polymerized, followed by N-terminal modification with a benzyloxycarbonyl group, or a polymer with reactive side chains could be functionalized with this compound. Such materials could have applications in areas like drug delivery systems, where the polymer backbone provides the structural framework and the amino acid side chains offer points for further functionalization or interaction with biological systems.
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of N-[(Benzyloxy)carbonyl]-S-methylcysteine. By providing a highly accurate mass measurement, typically with sub-ppm error, HRMS allows for the determination of the elemental composition, which serves as primary evidence for the compound's identity.
The theoretical monoisotopic mass of this compound (C₁₂H₁₅NO₄S) is calculated to be 269.0722 Da. Experimental determination of the molecular ion's mass-to-charge ratio (m/z) via techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer allows for direct comparison with this theoretical value. For instance, in positive-ion mode ESI, the compound is typically observed as the protonated molecule [M+H]⁺ with an expected m/z of 270.0795 or as adducts with sodium [M+Na]⁺ (m/z 292.0614) or potassium [M+K]⁺ (m/z 308.0354).
Beyond confirming the molecular formula, tandem mass spectrometry (MS/MS) experiments provide further structural elucidation through characteristic fragmentation patterns. The fragmentation of the [M+H]⁺ ion can reveal structural motifs. Common fragmentation pathways for N-Cbz protected amino acids include the loss of the benzyl (B1604629) group or carbon dioxide. A significant fragment ion observed would correspond to the loss of CO₂ (44 Da) from the carboxylic acid terminus. Another expected fragmentation is the cleavage of the carbamate (B1207046) bond, leading to the formation of a tropylium (B1234903) ion at m/z 91, a hallmark of the benzyloxycarbonyl group.
HRMS also serves as a sensitive method for purity assessment, capable of detecting and identifying trace impurities that may not be resolved by other techniques.
Table 1: Theoretical Exact Masses for this compound Adducts
| Ion Species | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₆NO₄S⁺ | 270.0795 |
| [M+Na]⁺ | C₁₂H₁₅NNaO₄S⁺ | 292.0614 |
Advanced Nuclear Magnetic Resonance Spectroscopic Techniques for Conformational Analysis and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural characterization of this compound in solution. One-dimensional ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum, characteristic signals include those for the aromatic protons of the benzyloxycarbonyl (Cbz) group (typically δ 7.3-7.4 ppm), the benzylic methylene (B1212753) protons (CH₂) of the Cbz group (a singlet around δ 5.1 ppm), the α-proton of the cysteine backbone (a multiplet around δ 4.4-4.6 ppm), the β-methylene protons (CH₂) adjacent to the sulfur atom (diastereotopic protons appearing as multiplets around δ 2.8-3.2 ppm), and the S-methyl protons (a singlet around δ 2.1 ppm). The coupling between the α-proton and the β-protons provides information about the local conformation.
The ¹³C NMR spectrum complements the proton data, showing distinct resonances for the carbonyl carbons (carboxyl and carbamate, δ 170-175 ppm and δ ~156 ppm, respectively), the aromatic carbons (δ 127-136 ppm), the benzylic carbon (δ ~67 ppm), the α-carbon (δ ~54 ppm), the β-carbon (δ ~35 ppm), and the S-methyl carbon (δ ~15 ppm).
For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. These experiments detect through-space interactions between protons that are close to each other (< 5 Å), providing crucial distance restraints for defining the three-dimensional structure and preferred solution-state conformation of the molecule.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteine
| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phenyl (C₆H₅) | 7.30 - 7.40 (m, 5H) | 127.5 - 128.5 (CH), 136.0 (C) |
| Benzylic CH₂ | 5.12 (s, 2H) | 67.2 |
| Carbamate NH | ~5.5 (d) | - |
| α-CH | 4.50 (m, 1H) | 54.5 |
| β-CH₂ | 2.9 - 3.1 (m, 2H) | 35.8 |
| S-CH₃ | 2.15 (s, 3H) | 15.7 |
| Carbamate C=O | - | 156.1 |
Note: Values are estimates based on related compounds and may vary depending on solvent and concentration.
Chromatographic Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, Chiral GC-MS)
Chromatographic methods are fundamental for assessing both the chemical and stereochemical purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for determining chemical purity. A typical method involves reversed-phase chromatography on a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, monitoring the absorbance of the phenyl ring in the Cbz group (around 254-260 nm). This method can effectively separate the target compound from starting materials, by-products, and degradation products.
Determining the enantiomeric excess (e.e.) is critical, as the biological activity of chiral molecules is often stereospecific. Chiral HPLC is the method of choice for this analysis. The separation of enantiomers can be achieved using a chiral stationary phase (CSP). For N-protected amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based CHIROBIOTIC T) are highly effective. sigmaaldrich.comsigmaaldrich.com The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol. The differential interaction of the D- and L-enantiomers with the chiral selector of the CSP results in different retention times, allowing for their separation and quantification to determine the e.e. sigmaaldrich.com
Alternatively, derivatization with a chiral agent can be performed to create diastereomers, which can then be separated on a standard achiral column. However, direct chiral chromatography is generally preferred to avoid potential kinetic resolution or racemization during the derivatization step. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically after derivatization to increase the volatility of the amino acid derivative.
Table 3: Exemplar HPLC Conditions for Purity and Enantiomeric Excess Analysis
| Parameter | Purity Assessment (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., CHIROBIOTIC T) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Hexane/Isopropanol/Acetic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | Ambient | Ambient |
X-ray Crystallography for Absolute Stereochemical Assignment
While NMR and chiral chromatography can confirm the relative stereochemistry and enantiomeric purity, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the exact spatial arrangement of every atom in the molecule to be determined.
For N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteine, obtaining a single crystal of suitable quality is the prerequisite. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis yields the unit cell dimensions, space group, and the precise coordinates of each atom. This information reveals detailed structural parameters, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state.
To determine the absolute configuration (i.e., to distinguish between the L- and D-enantiomer), the phenomenon of anomalous dispersion is utilized. When the crystal contains atoms that scatter X-rays anomalously (often heavier atoms, but achievable for light-atom structures with high-quality data and appropriate X-ray wavelengths), the diffraction intensities of Friedel pairs (hkl and -h-k-l reflections) are not identical. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry. Although a crystal structure for N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteine is not publicly available as of this writing, analysis of related structures like S-benzyl-L-cysteine confirms the power of this technique to establish the L-configuration from the refined atomic coordinates.
Circular Dichroism Spectroscopy for Conformational Studies of Polypeptides
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an exceptionally valuable tool for studying the secondary structure of polypeptides and proteins in solution. nih.gov
α-helices typically show strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-sheets exhibit a negative band around 216-218 nm and a positive band around 195 nm.
Random coil or disordered structures are characterized by a strong negative band near 200 nm.
Future Research Directions and Methodological Innovations
Development of Novel Protecting Group Strategies and Deprotection Techniques
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in peptide synthesis, prized for its stability under a range of conditions. total-synthesis.com However, the classical method for its removal, catalytic hydrogenolysis (H₂/Pd-C), has limitations, particularly in the presence of sensitive functional groups such as sulfur atoms or other reducible moieties. total-synthesis.comorganic-chemistry.org This has spurred the development of alternative deprotection techniques.
Future strategies are likely to focus on milder and more orthogonal deprotection conditions. Recent advancements include:
Lewis Acid-Mediated Deprotection: The use of aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) allows for the effective removal of N-Cbz groups at room temperature, offering good functional group tolerance. organic-chemistry.org
Nucleophilic Deprotection: A protocol using 2-mercaptoethanol (B42355) with potassium phosphate (B84403) in N,N-dimethylacetamide provides a non-hydrogenolytic method for cleaving Cbz groups, which is advantageous for substrates with sensitive functionalities. organic-chemistry.org
Alcohol-Based Deprotection: A novel method utilizes low-carbon alcohols such as methanol (B129727) or ethanol (B145695) as deprotecting reagents. eurekaselect.com This approach is noted for its simplicity and mildness, preserving other functional groups on the molecule. eurekaselect.com
The interplay between the N-terminal Cbz group and the S-alkyl group in cysteine derivatives is also a critical area of research. The choice of sulfur protecting group must be compatible with all synthetic steps, including Cbz removal. For instance, in the synthesis of N-methyl cysteine derivatives, an S-tert-butylthio (StBu) protecting group was found to be effective because it is electronically neutral and stable to trifluoroacetic acid (TFA), yet can be easily removed by thiolysis. nih.gov The development of such orthogonal strategies, where one protecting group can be removed without affecting another, is paramount for the efficient synthesis of complex molecules derived from N-[(Benzyloxy)carbonyl]-S-methylcysteine. total-synthesis.comnih.gov
| Deprotection Method | Key Reagents | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Atmospheric or elevated H₂ pressure, various solvents (e.g., MeOH) | Clean, high yield | total-synthesis.com |
| Lewis Acid-Mediated | AlCl₃, HFIP | Room temperature | Cost-effective, good functional group tolerance | organic-chemistry.org |
| Nucleophilic Attack | 2-Mercaptoethanol, K₃PO₄ | 75 °C in DMA | Superior for sensitive substrates | organic-chemistry.org |
| Alcoholysis | Methanol, Ethanol, or t-Butanol | Room temperature | Simple, mild, selective | eurekaselect.com |
Chemoenzymatic Approaches to Synthesis of Derivatives
Chemoenzymatic synthesis, which integrates the selectivity of biocatalysts with the practicality of traditional organic chemistry, offers a powerful pathway for creating complex molecules under mild conditions. researchgate.net Enzymes can perform highly specific transformations, minimizing the need for extensive protecting group strategies and reducing the generation of unwanted byproducts. researchgate.netresearchgate.net
For derivatives of this compound, chemoenzymatic approaches could be particularly valuable. While specific examples for this exact compound are emerging, the principles are well-established. For instance, enzymes are widely used for the stereoselective synthesis of chiral amines, which are crucial building blocks for pharmaceuticals. researchgate.net Similarly, recent work has demonstrated the use of enzymes for on-phage glycan modification, where complex carbohydrate structures are built or trimmed directly on a bacteriophage scaffold. nih.gov This highlights the potential for enzymes to selectively modify this compound derivatives, perhaps by acting on the carboxylic acid moiety or by facilitating the formation of peptide bonds. Such methods could be instrumental in generating libraries of novel compounds for biological screening.
Green Chemistry Principles in Preparation and Application
The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. mdpi.com The synthesis of this compound and its derivatives is an area ripe for the application of these principles.
Key areas for innovation include:
Sustainable Solvents: A significant focus is on replacing hazardous organic solvents like DMF and DCM. greentech.fr Research into peptide synthesis in water, using micellar catalysis with surfactants like TPGS-750-M, has shown promise. greentech.fr This approach has been successfully applied to tandem Cbz-deprotection and peptide coupling sequences, drastically reducing the environmental factor (E-Factor) by minimizing organic solvent use. greentech.fr
Alternative Energy Sources: Microwave-assisted synthesis is a green technology that can dramatically shorten reaction times from hours to minutes, increase product yields, and reduce solvent consumption. mdpi.com
Atom Economy and Waste Prevention: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. semanticscholar.org This involves minimizing the use of protecting groups and developing one-pot or tandem reactions to reduce intermediate workup and purification steps, thereby preventing waste generation. greentech.frsemanticscholar.org
Novel Catalytic Methods: The development of recyclable catalysts and the use of electrochemical methods for synthesis represent further avenues for greening the preparation of N/S-containing compounds. mdpi.comrsc.org
| Green Chemistry Principle | Application in Synthesis of Derivatives | Potential Benefit | Reference |
|---|---|---|---|
| Waste Prevention | One-pot reactions, minimizing protecting group use | Reduced E-Factor, less purification waste | semanticscholar.org |
| Safer Solvents & Auxiliaries | Aqueous synthesis using micellar catalysis | Elimination of hazardous organic solvents (e.g., DMF) | greentech.fr |
| Design for Energy Efficiency | Microwave-assisted synthesis | Drastically reduced reaction times and energy consumption | mdpi.com |
| Catalysis | Use of recyclable catalysts, electrochemistry | Improved efficiency, reduced stoichiometric waste | mdpi.comrsc.org |
Emerging Roles in Interdisciplinary Research Domains (e.g., advanced catalytic systems)
While this compound is primarily known as a building block in peptide chemistry, its structural features suggest potential applications in broader, interdisciplinary fields. The parent compound, S-methylcysteine, and its derivatives, such as S-methyl cysteine sulfoxide (B87167) (SMCSO), are subjects of interest in nutritional science and human health. uwa.edu.aunih.gov SMCSO, found in cruciferous and allium vegetables, has been studied for its potential antioxidant, anti-hyperglycemic, and anti-hypercholesterolemic properties. uwa.edu.aunih.govnih.gov Therefore, this compound serves as a key synthetic precursor for accessing these biologically relevant molecules for further study.
Beyond its biological relevance, the structure of this compound makes it an intriguing candidate for development into ligands for advanced catalytic systems . Chiral molecules containing both nitrogen and sulfur atoms are highly effective ligands in asymmetric catalysis, a field dedicated to creating single-enantiomer products. By modifying the carboxylic acid and amine functionalities, this compound could be transformed into a scaffold for novel chiral ligands. These ligands could then be complexed with transition metals to create catalysts for a wide range of chemical transformations, enabling the efficient and selective synthesis of valuable chiral compounds for the pharmaceutical and agrochemical industries. This represents a promising, albeit less explored, avenue for future research that could elevate the compound from a simple building block to a key component in cutting-edge catalytic technology.
Q & A
Q. What are the optimal synthetic pathways for producing N-[(Benzyloxy)carbonyl]-S-methylcysteine with high purity?
Methodological Answer: Synthesis typically involves the benzyloxycarbonyl (Z) group as a protective moiety for amino acids. A validated approach includes:
- Step 1: Reaction of S-methylcysteine with benzyl chloroformate in a basic aqueous solution (e.g., sodium bicarbonate) to introduce the Z-group at the amine terminus.
- Step 2: Purification via recrystallization or column chromatography, with purity assessed by HPLC (>95% purity threshold recommended) .
- Critical Parameters: Maintain pH 8–9 during protection to prevent side reactions. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation: Use H NMR (DMSO-d6) to verify the benzyloxycarbonyl group (δ 7.3–7.4 ppm, aromatic protons) and S-methyl resonance (δ 2.1 ppm). C NMR should confirm the carbonyl (C=O) at ~155 ppm .
- Purity Analysis: HPLC with a C18 column (mobile phase: acetonitrile/water 60:40, UV detection at 254 nm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H] for CHNOS: 294.07) .
Advanced Research Questions
Q. How does the benzyloxycarbonyl group influence the compound’s stability under varying pH conditions?
Methodological Answer: The Z-group provides steric protection but is labile under acidic or reductive conditions. Experimental strategies include:
- pH Stability Assays: Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC. Expected instability below pH 3 (carbamate cleavage) and above pH 10 (hydrolysis) .
- Reductive Conditions: Test stability in the presence of H/Pd-C. Quantitative removal of the Z-group can be tracked by loss of aromatic protons in H NMR .
Q. What computational models predict this compound interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to cysteine proteases (e.g., cathepsin B). Input the SMILES string (e.g., from PubChem DTXSID701262458) and optimize force fields for sulfur-containing ligands .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess conformational stability in aqueous and lipid bilayer environments. Analyze RMSD and hydrogen-bonding patterns with target proteins .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies:
- Reproducibility Checks: Replicate assays (e.g., enzyme inhibition) under standardized conditions (e.g., 25°C, pH 7.4).
- Meta-Analysis: Cross-reference data from STRENDA DB for enzymology or ChEMBL for bioactivity, ensuring alignment with FAIRsharing standards .
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., deprotected cysteine derivatives) that may interfere with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
